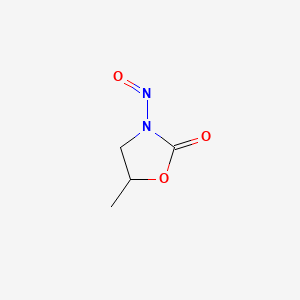
Nitroso-5-methyloxazolidone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Nitroso-5-methyloxazolidone, also known as this compound, is a useful research compound. Its molecular formula is C4H6N2O3 and its molecular weight is 130.1 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Antimicrobial Properties
Research indicates that Nitroso-5-methyloxazolidone exhibits notable antimicrobial activity, particularly against resistant bacterial strains. In vitro studies have demonstrated its effectiveness against various pathogens, including:
- Mycobacterium tuberculosis : The compound has shown minimal inhibitory concentrations as low as 0.016μg/mL for certain derivatives, highlighting its potential as a lead compound for new antimycobacterial agents.
- Staphylococcus aureus : Preliminary studies suggest that this compound can inhibit the growth of this pathogen, which is often resistant to standard antibiotics.
Anticancer Activity
This compound has also been investigated for its anticancer properties. A study demonstrated that the compound could induce apoptosis in cancer cell lines, suggesting mechanisms that might inhibit tumor growth.
Pharmacological Uses
- Antibiotic Development : Given its antimicrobial properties, this compound is being explored as a candidate for developing new antibiotics aimed at treating infections caused by multidrug-resistant bacteria.
- Cancer Therapy : The compound's ability to induce apoptosis in cancer cells positions it as a potential therapeutic agent in oncology, particularly for cancers resistant to conventional treatments.
Study on Antimicrobial Efficacy
A recent study evaluated the efficacy of this compound against various bacterial strains. The results indicated:
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Mycobacterium tuberculosis | 0.016 µg/mL |
| Staphylococcus aureus | 0.125 µg/mL |
These findings suggest that this compound has the potential to be developed into an effective antibiotic.
Study on Anticancer Effects
In vitro experiments conducted on ovarian cancer cell lines revealed that treatment with this compound resulted in:
- Reduction in Cell Viability : A decrease in cell viability was observed at concentrations above 10μM.
- Induction of Apoptosis : Flow cytometry analysis confirmed increased apoptosis rates in treated cells compared to controls.
Propriétés
Numéro CAS |
79624-33-2 |
|---|---|
Formule moléculaire |
C4H6N2O3 |
Poids moléculaire |
130.1 g/mol |
Nom IUPAC |
5-methyl-3-nitroso-1,3-oxazolidin-2-one |
InChI |
InChI=1S/C4H6N2O3/c1-3-2-6(5-8)4(7)9-3/h3H,2H2,1H3 |
Clé InChI |
CWPDWGWHFVCTQM-UHFFFAOYSA-N |
SMILES |
CC1CN(C(=O)O1)N=O |
SMILES canonique |
CC1CN(C(=O)O1)N=O |
Key on ui other cas no. |
79624-33-2 |
Synonymes |
3-nitroso-5-methyl-2-oxazolidone 3-nitroso-5-methyloxazolidinone |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.















